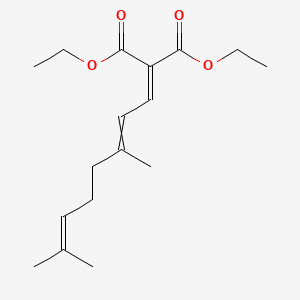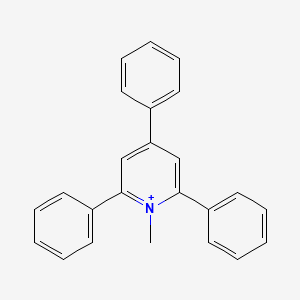
Pyridinium, 1-methyl-2,4,6-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-methyl-2,4,6-triphenyl- is a quaternary ammonium compound with the chemical formula C24H20N+. It is a type of pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which is substituted with various functional groups.
Vorbereitungsmethoden
The synthesis of Pyridinium, 1-methyl-2,4,6-triphenyl- typically involves the reaction of 2,4,6-triphenylpyrylium salts with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrylium salt is converted into the corresponding pyridinium salt. The reaction conditions generally include the use of an organic solvent such as acetonitrile or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial production methods for Pyridinium, 1-methyl-2,4,6-triphenyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as recrystallization and chromatography are commonly used to ensure the purity of the compound .
Analyse Chemischer Reaktionen
Pyridinium, 1-methyl-2,4,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common for pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-methyl-2,4,6-triphenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyridinium, 1-methyl-2,4,6-triphenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can have various physiological effects . The compound’s positively charged nitrogen atom allows it to interact with negatively charged biomolecules, facilitating its binding to specific targets .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 1-methyl-2,4,6-triphenyl- can be compared with other pyridinium salts such as:
1-methyl-2,4,6-triphenylpyridinium perchlorate: Similar in structure but with a different counterion, which can affect its solubility and reactivity.
2,4,6-triphenyl-1-propylpyridinium perchlorate: This compound has a propyl group instead of a methyl group, which can influence its chemical properties and applications.
2,4,6-trimethyl-1-(3-methylphenyl)pyridinium perchlorate: This compound has additional methyl groups on the pyridine ring, which can affect its steric and electronic properties.
Pyridinium, 1-methyl-2,4,6-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry .
Eigenschaften
CAS-Nummer |
47442-31-9 |
|---|---|
Molekularformel |
C24H20N+ |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-methyl-2,4,6-triphenylpyridin-1-ium |
InChI |
InChI=1S/C24H20N/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3/q+1 |
InChI-Schlüssel |
IOEUDCDSWFHKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



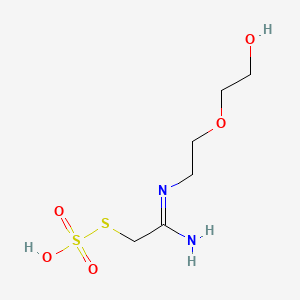
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)

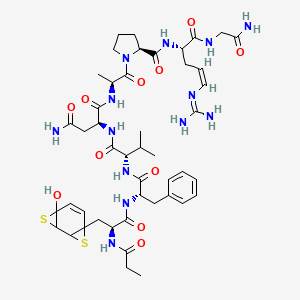



![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
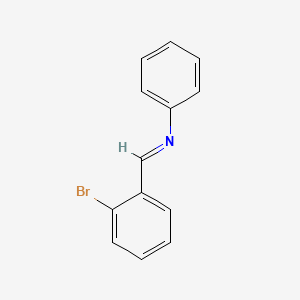
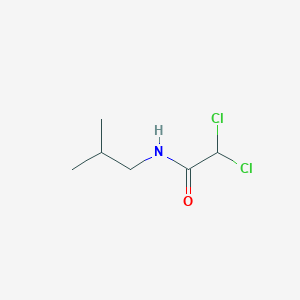
![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
